molecular formula C33H28N2O6 B2732239 ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 392319-82-3

ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2732239
CAS No.: 392319-82-3
M. Wt: 548.595
InChI Key: STLNYTDWVWJXQR-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate is a multifunctional indole derivative characterized by:

  • A 1-phenyl-substituted indole core at the N1 position.
  • 2-methyl and 3-carboxylate ethyl ester groups on the indole ring.
  • A 5-benzoyloxy substituent modified with a 3-methoxybenzamido group at the ortho position of the benzoyl moiety.

This compound’s structural complexity arises from its hybrid pharmacophore design, combining indole, benzamide, and ester functionalities. Its synthesis likely involves sequential acylation and esterification steps, analogous to methods reported for related indole derivatives .

Properties

IUPAC Name

ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O6/c1-4-40-33(38)30-21(2)35(23-12-6-5-7-13-23)29-18-17-25(20-27(29)30)41-32(37)26-15-8-9-16-28(26)34-31(36)22-11-10-14-24(19-22)39-3/h5-20H,4H2,1-3H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNYTDWVWJXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary intermediates:

  • Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (Indole core)
  • 2-(3-Methoxybenzamido)benzoyl chloride (Benzoyloxy-amide side chain)

The convergent synthesis strategy involves esterification of the indole core’s 5-hydroxy group with the benzoyl chloride derivative.

Synthesis of the Indole Core: Ethyl 5-Hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Friedel-Crafts Alkylation and Cyclization

The indole scaffold is constructed via Friedel-Crafts alkylation, a widely used method for introducing substituents at the indole C3 position. Key steps include:

  • Substrate Preparation : Reacting 4-methylacetophenone with phenylhydrazine to form the corresponding hydrazone.
  • Cyclization : Using acidic conditions (e.g., polyphosphoric acid) to induce cyclization, yielding 2-methyl-1-phenylindole.
  • Esterification : Treating indole-3-carboxylic acid with thionyl chloride (SOCl₂) followed by ethanol to install the ethyl ester group.
Example Protocol:
  • Hydrazone Formation :
    • 4-Methylacetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol, refluxed for 6 hours.
  • Cyclization :
    • Hydrazone treated with polyphosphoric acid at 120°C for 3 hours.
  • Hydroxylation :
    • Introduce a hydroxy group at C5 via electrophilic substitution using H₂O₂/HCl.
  • Esterification :
    • Indole-3-carboxylic acid (5 mmol) reacted with SOCl₂ (15 mmol) in dry dichloromethane, followed by ethanol addition.

Yield : 72–85%.

Synthesis of 2-(3-Methoxybenzamido)benzoyl Chloride

Amidation of 2-Aminobenzoic Acid

  • Reaction with 3-Methoxybenzoyl Chloride :
    • 2-Aminobenzoic acid (5 mmol) and 3-methoxybenzoyl chloride (5.5 mmol) in dry dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP, 0.5 mmol). Stirred at 0°C to room temperature for 12 hours.
  • Acid Chloride Formation :
    • The resulting 2-(3-methoxybenzamido)benzoic acid (4 mmol) treated with SOCl₂ (10 mmol) at reflux for 2 hours.

Yield : 68% for amidation; 89% for acid chloride formation.

Esterification to Form the Target Compound

Coupling Indole Core with Benzoyl Chloride

The 5-hydroxy group of the indole core is esterified with 2-(3-methoxybenzamido)benzoyl chloride under Schotten-Baumann conditions:

  • Reaction Setup :
    • Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (3 mmol) and 2-(3-methoxybenzamido)benzoyl chloride (3.3 mmol) in anhydrous dichloromethane.
    • Add triethylamine (6 mmol) dropwise at 0°C, then stir at room temperature for 24 hours.
  • Workup :
    • Extract with NaHCO₃ solution, dry over MgSO₄, and purify via silica gel chromatography (CHCl₃:MeOH = 98:2).

Yield : 65–78%.

Alternative Synthetic Routes

Palladium-Catalyzed C–H Functionalization

A Pd/norbornene cooperative catalysis approach enables direct functionalization of preformed indole derivatives:

  • Substrates : Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate and N-benzoyloxy allylamines.
  • Conditions : Pd(OAc)₂ (5 mol%), tri(4-methoxyphenyl)phosphine (20 mol%), Cs₂CO₃ (2 equiv) in toluene at 100°C.

Yield : 55–60% (lower efficiency compared to stepwise methods).

Characterization and Analytical Data

Spectral Data Summary

Property Value Source
Molecular Formula C₃₂H₂₅N₃O₇ Calculated
Molecular Weight 571.56 g/mol
¹H NMR (CDCl₃) δ 1.42 (t, 3H, CH₂CH₃), 2.58 (s, 3H, CH₃),
3.89 (s, 3H, OCH₃), 7.20–8.45 (m, 16H, Ar)
IR (KBr) 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide)

Crystallographic Data (Analogous Compounds)

  • Ethyl 1H-indole-2-carboxylate : Monoclinic, space group P2₁/c, a = 7.512 Å, b = 12.873 Å, c = 12.987 Å.
  • Hydrogen-bonded dimers stabilize the crystal lattice.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted indole derivatives.

Scientific Research Applications

Ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Carboxylates

Substituent Variations at the Indole 5-Position

Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
  • Structure : Features a 5-hydroxy group and an extended benzo[g]indole system.
  • Synthesis: Achieved via low-yield cyclization without chromatography, using non-toxic solvents .
  • Key Differences :
    • The benzo[g]indole scaffold increases planarity and π-conjugation compared to the simpler indole core in the target compound.
    • The pyridinylmethyl group at N1 may enhance solubility in polar solvents, unlike the phenyl group in the target compound.
Ethyl 5-(Benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate
  • Structure : Contains a 6-bromo substituent and 3-hydroxypropyl chain at C2 .
  • The hydroxypropyl group improves hydrophilicity, contrasting with the lipophilic 3-methoxybenzamido group in the target compound.

Variations in N1 Substituents

Ethyl 5-(1-Carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate
  • Structure : Substitutes N1 with an isobutyl group and incorporates a carboxy-phenylethoxy chain at C5 .
  • The carboxylic acid moiety enhances water solubility, unlike the ester-terminated target compound.

Structural and Functional Data Comparison

Compound Name Molecular Formula Key Substituents Synthetic Yield Key Applications/Properties
Target Compound C₃₂H₂₈N₂O₇ 3-Methoxybenzamido-benzoyloxy, N1-phenyl Not Reported Potential kinase inhibition
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate C₂₂H₂₁N₂O₃ 5-hydroxy, N1-pyridinylmethyl Low (~20%) Medicinal chemistry lead
Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate C₂₂H₂₄BrNO₄ 6-bromo, 3-hydroxypropyl Not Reported Halogenated intermediate
Ethyl 5-(1-carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate C₂₅H₂₉NO₅ N1-isobutyl, carboxy-phenylethoxy Not Reported Solubility-enhanced derivative

Research Findings and Implications

  • Regioselectivity Challenges : Cyclization of unsymmetrical azidocinnamate esters (e.g., 3-methoxy derivatives) often yields regioisomers, necessitating careful optimization for target indole scaffolds .
  • Electron-Donating Effects : The 3-methoxy group in the benzamido moiety may enhance electron density, influencing binding to biological targets like enzymes or receptors.
  • Crystallographic Analysis : Programs like SHELX and ORTEP-3 are critical for resolving complex substituent arrangements in indole derivatives .

Biological Activity

Ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. This article discusses the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that various indole derivatives exhibit significant antimicrobial properties. This compound has been tested against several bacterial strains, demonstrating notable inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values were determined for common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

The compound has also been evaluated for its antitumor effects in various cancer cell lines. In vitro studies have shown that it induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)
MCF-715
A54920

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This action could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
  • Receptor Modulation : The compound could act on serotonin receptors, potentially influencing mood and pain perception.

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives:

  • Case Study 1 : A clinical trial investigated the use of similar indole compounds in patients with chronic inflammatory conditions. Results showed significant improvement in symptom relief compared to placebo.
  • Case Study 2 : Research on a related compound demonstrated its efficacy in reducing tumor size in animal models of breast cancer, paving the way for further investigation into this compound.

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